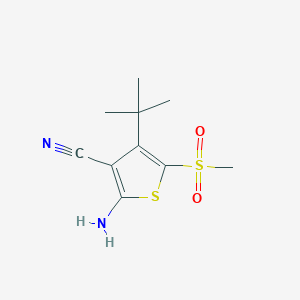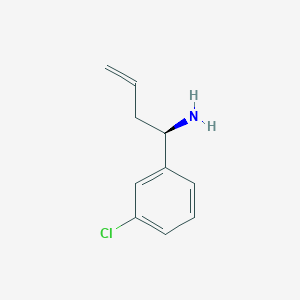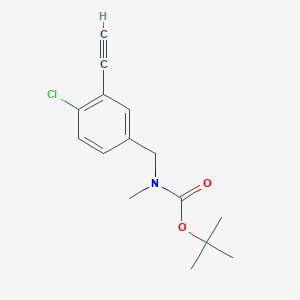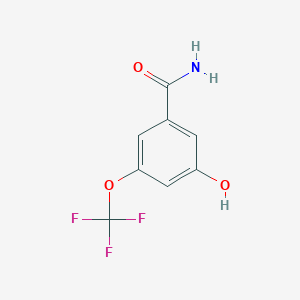
2-Amino-4-(tert-butyl)-5-(methylsulfonyl)thiophene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(tert-butyl)-5-(methylsulfonyl)thiophene-3-carbonitrile is an organic compound with the molecular formula C10H14N2O2S2. This compound is part of the thiophene family, which is characterized by a five-membered ring containing sulfur. The presence of various functional groups, such as the amino group, tert-butyl group, methylsulfonyl group, and carbonitrile group, makes this compound versatile for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(tert-butyl)-5-(methylsulfonyl)thiophene-3-carbonitrile typically involves multi-step organic reactions. One common method includes:
Formation of the Thiophene Ring: Starting with a suitable precursor, such as 2,5-dibromothiophene, the thiophene ring is constructed through a series of reactions involving halogenation and subsequent substitution reactions.
Introduction of Functional Groups: The tert-butyl group can be introduced via Friedel-Crafts alkylation, while the amino group can be added through nucleophilic substitution. The methylsulfonyl group is often introduced via sulfonation reactions.
Final Steps: The carbonitrile group is typically added through a cyanation reaction, often using reagents like sodium cyanide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-(tert-butyl)-5-(methylsulfonyl)thiophene-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the carbonitrile group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-Amino-4-(tert-butyl)-5-(methylsulfonyl)thiophene-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of materials with specific electronic or optical properties, such as organic semiconductors.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-(tert-butyl)-5-(methylsulfonyl)thiophene-3-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to form various interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding, with its molecular targets. These interactions can influence cellular pathways and biochemical processes, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-(tert-butyl)thiophene-3-carbonitrile: Lacks the methylsulfonyl group, which may affect its reactivity and biological activity.
2-Amino-5-(methylsulfonyl)thiophene-3-carbonitrile: Lacks the tert-butyl group, which can influence its solubility and steric properties.
2-Amino-4-(methylsulfonyl)thiophene-3-carbonitrile: Similar structure but different substituents, affecting its chemical behavior and applications.
Uniqueness
The unique combination of functional groups in 2-Amino-4-(tert-butyl)-5-(methylsulfonyl)thiophene-3-carbonitrile provides it with distinct chemical and biological properties. The tert-butyl group offers steric hindrance, influencing the compound’s reactivity, while the methylsulfonyl group enhances its solubility and potential for hydrogen bonding. These features make it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H14N2O2S2 |
|---|---|
Peso molecular |
258.4 g/mol |
Nombre IUPAC |
2-amino-4-tert-butyl-5-methylsulfonylthiophene-3-carbonitrile |
InChI |
InChI=1S/C10H14N2O2S2/c1-10(2,3)7-6(5-11)8(12)15-9(7)16(4,13)14/h12H2,1-4H3 |
Clave InChI |
ZQKPIJGNHRSZDR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(SC(=C1C#N)N)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Butanamide, N-[2-fluoro-5-(4-piperidinyl)phenyl]-](/img/structure/B12069458.png)

![1-[4-Hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12069477.png)

![2-Chloro-1-[5-(difluoromethyl)-1H-pyrrol-3-YL]ethanone](/img/structure/B12069480.png)



